molecular formula C20H20N2O2S B11209274 N-(2,5-dimethylphenyl)-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide CAS No. 951625-00-6

N-(2,5-dimethylphenyl)-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide

Cat. No.: B11209274
CAS No.: 951625-00-6
M. Wt: 352.5 g/mol
InChI Key: KSQZQWWQCBGCCK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure that combines a benzothiazole core with a furo ring and a carboxamide group, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Furo Ring: The furo ring can be introduced via a cyclization reaction involving a suitable precursor, such as a dihydrofuran derivative.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the benzothiazole-furo intermediate with an appropriate amine, such as 2,5-dimethylaniline, under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, alkylated or acylated products

Scientific Research Applications

N-(2,5-dimethylphenyl)-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death. Molecular docking studies have shown that it can bind to the active site of enzymes like DprE1, disrupting their function .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzothiazole: A simpler benzothiazole derivative with similar core structure but lacking the furo ring and carboxamide group.

    Benzothiazole-2-carboxamide: Another benzothiazole derivative with a carboxamide group but different substituents on the aromatic ring.

Uniqueness

N-(2,5-dimethylphenyl)-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide stands out due to its unique combination of a benzothiazole core, a furo ring, and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

951625-00-6

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide

InChI

InChI=1S/C20H20N2O2S/c1-10-5-6-11(2)14(9-10)22-20(23)19-12(3)17-15(24-19)7-8-16-18(17)21-13(4)25-16/h5-6,9H,7-8H2,1-4H3,(H,22,23)

InChI Key

KSQZQWWQCBGCCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(O2)CCC4=C3N=C(S4)C)C

Origin of Product

United States

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